N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide
Overview
Description
N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with dimethyl groups and a carbothioyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable carbothioylating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylmorpholine-4-carbothioyl)-4-methyl-3-nitrobenzamide
- N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide
- N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]cyclohexanecarboxamide
Uniqueness
N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the morpholine ring and the presence of the carbothioyl group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8-6-14(7-9(2)16-8)11(17)13-10(15)12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMVSOKYWFUSCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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